5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azaspiro[24]heptan-6-ylmethoxy-tert-butyl-dimethylsilane is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
The synthesis of 5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Analyse Chemischer Reaktionen
5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride and solvents like tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the specific reaction but can include various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane can be compared with other spirocyclic compounds such as:
5-Azaspiro[2.4]heptan-7-ylcarbamate: Similar in structure but with different functional groups, leading to different reactivity and applications.
5-Azaspiro[2.4]heptan-6-one: Another spirocyclic compound with distinct chemical properties and uses.
N-[4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)cyclohexyl]-5-(tetrahydro-2H-pyran-4-yl)-7-([2-(trimethylsilyl)ethoxy]methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
These comparisons highlight the unique structural features and potential applications of this compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H27NOSi |
---|---|
Molekulargewicht |
241.44 g/mol |
IUPAC-Name |
5-azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H27NOSi/c1-12(2,3)16(4,5)15-9-11-8-13(6-7-13)10-14-11/h11,14H,6-10H2,1-5H3 |
InChI-Schlüssel |
BBXUNNIXUWUZAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CC2(CC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.